

Technical Guide: Characterization & Validation of (6-Bromoisoquinolin-3-yl)methanol

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Compound of Interest

Compound Name: (6-Bromoisoquinolin-3-yl)methanol

Cat. No.: B11875323

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Introduction & Strategic Significance

(6-Bromoisoquinolin-3-yl)methanol (CAS: 1783531-68-9) is a high-value heterocyclic intermediate in drug discovery.^[1] Its significance lies in its dual-functionality:

- The 6-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid elaboration of the benzenoid ring.
- The 3-Hydroxymethyl Handle: A versatile nucleophile or electrophile precursor (via mesylation/halogenation) for extending the heterocyclic core, often used to improve solubility or engage in H-bonding within a kinase ATP-binding pocket.

This scaffold is frequently encountered in the synthesis of Rho-kinase (ROCK) inhibitors, WEE1 inhibitors, and other ATP-competitive agents where the isoquinoline core mimics the adenine ring of ATP.

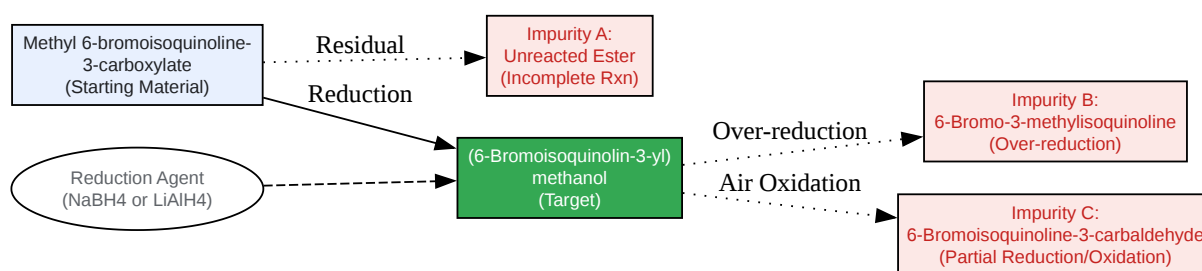
Synthesis & Impurity Profiling

Understanding the synthetic origin is critical for anticipating impurities during characterization. This compound is typically generated via the reduction of Methyl 6-bromoisoquinoline-3-

carboxylate.

Synthetic Pathway & Impurity Logic

The following diagram outlines the reduction workflow and the specific impurities that must be targeted during QC.



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Figure 1: Synthetic pathway and potential impurity profile. Impurity B is common when using strong reductants (LiAlH₄), while Impurity A persists with mild reductants (NaBH₄).

Structural Characterization (The Core)

Rigorous identification requires a multi-modal approach.[2] The following protocols are self-validating: the data from one method must corroborate the others.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the standard validation solvent. It ensures solubility and prevents the exchange of the hydroxyl proton, allowing observation of the –OH coupling (triplet), which serves as a confirmation of the primary alcohol state.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on the isoquinoline core and substituent effects. Use these ranges for assignment.

Position	Proton Type	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Diagnostic Value
H1	Aromatic	9.20 – 9.40	Singlet (s)	-	Critical: Most deshielded singlet; confirms isoquinoline core integrity.
H5	Aromatic	8.20 – 8.35	Doublet (d)	$J \approx 2.0$ (meta)	Ortho to bridgehead; often appears as a singlet or fine doublet.
H8	Aromatic	8.05 – 8.15	Doublet (d)	$J \approx 8.5$ (ortho)	Couples strongly with H7.
H4	Aromatic	7.80 – 8.00	Singlet (s)	-	Critical: Singlet indicates substitution at C3.
H7	Aromatic	7.70 – 7.85	dd	$J \approx 8.5, 2.0$	Couples to H8 (ortho) and H5 (meta).
OH	Hydroxyl	5.40 – 5.60	Triplet (t)	$J \approx 5.5$	Confirms alcohol functionality (disappears with D ₂ O shake).
CH ₂	Benzylic	4.65 – 4.80	Doublet (d)	$J \approx 5.5$	Couples to OH;

collapses to
singlet on
D₂O shake.

¹³C NMR Key Signals

- C1 (Imine-like): ~152 ppm.
- C3 (Substituted): ~155 ppm.
- C-Br (C6): ~125 ppm (Look for lower intensity due to lack of NOE).
- CH₂OH: ~62-64 ppm.[3]

Mass Spectrometry (MS) Validation

The presence of Bromine provides a distinct isotopic fingerprint that serves as an immediate visual confirmation of identity.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
- Molecular Formula: C₁₀H₈BrNO
- Exact Mass: 236.98 (⁷⁹Br) / 238.98 (⁸¹Br)

Acceptance Criteria:

- Isotope Pattern: You must observe a 1:1 doublet at m/z 238.0 [M+H]⁺ and 240.0 [M+H]⁺.
- Absence of De-bromination: No significant peak at m/z 160 (indicates loss of Br, a sign of poor ionization parameters or sample degradation).

Purity & Physicochemical Profiling

Characterization is incomplete without quantifying purity and stability.

HPLC Method (Reverse Phase)

This method separates the polar alcohol from the non-polar starting ester and the over-reduced methyl impurity.

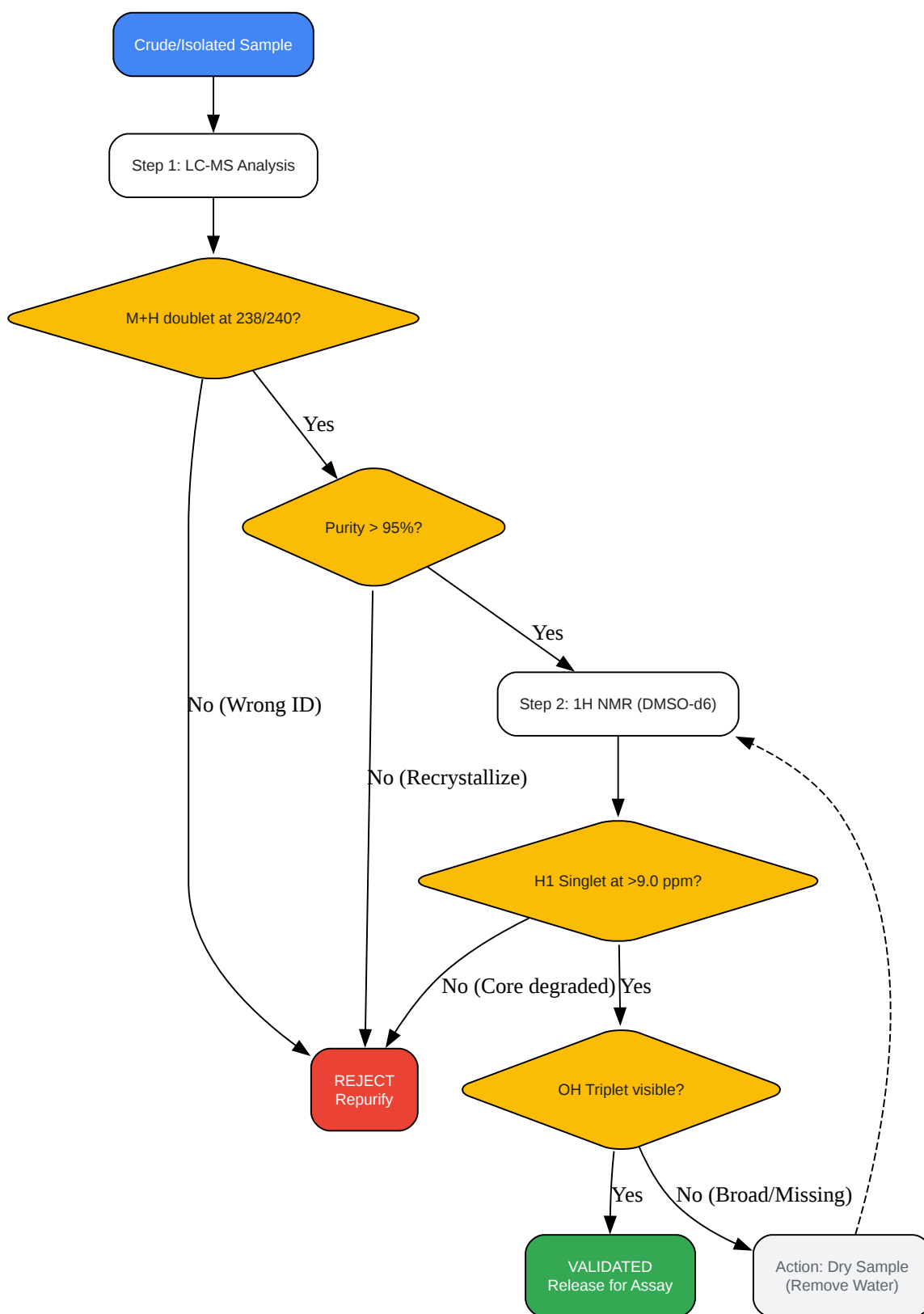
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).
- Retention Order:
 - **(6-Bromoisquinolin-3-yl)methanol** (Target)
 - Methyl 6-bromoisquinoline-3-carboxylate (Impurity A - Late eluter)

Physicochemical Properties[4]

Property	Value / Range	Notes
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation or light sensitivity.
Melting Point	> 100 °C (Predicted)	Note: 6-Bromoisquinoline melts at ~55°C; the H-bonding of the alcohol significantly raises the MP.
Solubility	DMSO, Methanol, DMF	Poor solubility in water and hexanes.
LogP	~ 2.1	Moderate lipophilicity; suitable for cell permeability.

Analytical Decision Tree

Use this workflow to troubleshoot and validate your sample.



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Figure 2: Validation logic flow. Note that the absence of the OH triplet often indicates wet solvent, not necessarily a failed synthesis.

Safety & Handling

- Hazard Class: Irritant (H315, H319, H335).
- Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is susceptible to slow oxidation to the aldehyde upon prolonged exposure to air and light.

References

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